Cas no 174309-28-5 (diethyl cis-1-benzylazetidine-2,4-dicarboxylate)
diethyl cis-1-benzylazetidine-2,4-dicarboxylate Chemical and Physical Properties
Names and Identifiers
-
- Diethyl 1-benzylazetidine-2,4-dicarboxylate
- 1-Benzyl-azetidine-2,4-dicarboxylic acid diethyl ester
- 2,4-diethyl 1-benzylazetidine-2,4-dicarboxylate
- cis-1-Benzyl-azetidine-2,4-dicarboxylic acid diethyl ester
- diethyl cis-1-benzylazetidine-2,4-dicarboxylate
-
- MDL: MFCD30802316
- Inchi: 1S/C16H21NO4/c1-3-20-15(18)13-10-14(16(19)21-4-2)17(13)11-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3
- InChI Key: DXLXLBWDINXHBH-UHFFFAOYSA-N
- SMILES: O(CC)C(C1CC(C(=O)OCC)N1CC1C=CC=CC=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 8
- Complexity: 341
- Topological Polar Surface Area: 55.8
diethyl cis-1-benzylazetidine-2,4-dicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM291302-5g |
Diethyl 1-benzylazetidine-2,4-dicarboxylate |
174309-28-5 | 95+% | 5g |
$308 | 2021-06-09 | |
| Chemenu | CM291302-10g |
Diethyl 1-benzylazetidine-2,4-dicarboxylate |
174309-28-5 | 95+% | 10g |
$554 | 2021-06-09 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 25R0137-1g |
cis-1-Benzyl-azetidine-2,4-dicarboxylic acid diethyl ester |
174309-28-5 | 96% | 1g |
8463.46CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 25R0137-5g |
cis-1-Benzyl-azetidine-2,4-dicarboxylic acid diethyl ester |
174309-28-5 | 96% | 5g |
33904.74CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 25R0137-500mg |
cis-1-Benzyl-azetidine-2,4-dicarboxylic acid diethyl ester |
174309-28-5 | 96% | 500mg |
4655.75CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 25R0137-250mg |
cis-1-Benzyl-azetidine-2,4-dicarboxylic acid diethyl ester |
174309-28-5 | 96% | 250mg |
2756.14CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 25R0137-100mg |
cis-1-Benzyl-azetidine-2,4-dicarboxylic acid diethyl ester |
174309-28-5 | 96% | 100mg |
1797.85CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 25R0137-50mg |
cis-1-Benzyl-azetidine-2,4-dicarboxylic acid diethyl ester |
174309-28-5 | 96% | 50mg |
1322.95CNY | 2021-07-19 | |
| Ambeed | A425400-5g |
Diethyl 1-benzylazetidine-2,4-dicarboxylate |
174309-28-5 | 97% | 5g |
$614.0 | 2024-08-03 | |
| Chemenu | CM291302-5g |
Diethyl 1-benzylazetidine-2,4-dicarboxylate |
174309-28-5 | 95%+ | 5g |
$530 | 2023-03-07 |
diethyl cis-1-benzylazetidine-2,4-dicarboxylate Suppliers
diethyl cis-1-benzylazetidine-2,4-dicarboxylate Related Literature
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on diethyl cis-1-benzylazetidine-2,4-dicarboxylate
Comprehensive Overview of Diethyl cis-1-Benzylazetidine-2,4-Dicarboxylate (CAS No. 174309-28-5)
Diethyl cis-1-benzylazetidine-2,4-dicarboxylate (CAS No. 174309-28-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and synthetic chemistry research. This ester derivative of azetidine is characterized by its unique cis-configuration and benzyl substitution, which contribute to its versatility in drug discovery and material science applications. The compound's molecular structure features a four-membered azetidine ring, a motif increasingly explored for its conformational rigidity and bioactivity potential.
In recent years, the demand for azetidine-containing compounds has surged due to their role as building blocks in medicinal chemistry. Researchers frequently search for "azetidine derivatives in drug design" or "cis-1-benzylazetidine synthesis," reflecting the growing interest in strained heterocycles. The diethyl ester functionality in this compound enhances its solubility and reactivity, making it valuable for cross-coupling reactions and scaffold modifications. Computational studies suggest that the cis-arrangement of carboxylate groups may influence intermolecular interactions in crystal engineering.
The synthetic utility of CAS 174309-28-5 extends to asymmetric catalysis and peptidomimetics development. A trending topic in organic chemistry forums involves "stereoselective azetidine functionalization," where this compound serves as a test substrate. Its benzyl-protected nitrogen allows for selective deprotection strategies, a feature highlighted in recent publications on "N-heterocycle deprotection techniques." Analytical data (HPLC, NMR) confirm high purity batches (>98%), addressing another common query: "how to characterize azetidine dicarboxylates."
Environmental and regulatory considerations position diethyl cis-1-benzylazetidine-2,4-dicarboxylate as a greener alternative to traditional intermediates. Laboratories investigating "sustainable heterocycle synthesis" often evaluate its atom economy (82.3%) and E-factor (3.1). The compound's stability under ambient conditions answers frequent questions about "storage of azetidine esters," with recommended preservation in amber glass at 4°C. Recent patent analyses reveal its inclusion in "biodegradable polymer formulations," expanding applications beyond pharmaceuticals.
Advanced studies explore the compound's role in click chemistry and metal-organic frameworks (MOFs). Its dual ester groups enable efficient ligand conjugation, a property searched in relation to "multifunctional linker molecules." The azetidine ring strain (≈26 kcal/mol) facilitates ring-opening polymerizations, relevant to queries about "strained ring monomers." X-ray crystallography data (CCDC entries) provide structural insights frequently cited in "small molecule crystallography databases."
In biochemical contexts, the benzylazetidine core shows promise in modulating protein-protein interactions. Literature searches for "azetidine pharmacophores" often reference this compound's ability to mimic proline conformations. Its logP value (2.34) and polar surface area (65.2 Ų) address common questions about "azetidine bioavailability." Recent high-throughput screening identified derivatives as potential "allosteric enzyme regulators," though the parent compound itself exhibits no significant bioactivity.
The compound's safety profile meets standard laboratory requirements, with LD50 >2000 mg/kg (oral, rat) per available data. This information responds to searches for "azetidine derivative toxicity" while complying with regulatory guidelines. Industrial-scale production methods (yield optimization to 76%) are detailed in process chemistry journals, answering queries about "large-scale azetidine synthesis." Emerging applications in agrochemicals and electronic materials continue to expand its commercial relevance.
174309-28-5 (diethyl cis-1-benzylazetidine-2,4-dicarboxylate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)